![molecular formula C15H16O6S B12428960 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is utilized to detect β-glucosidases as an indicator of Enterococci and is also used in evaluating β-glucocerebrosidase activity related to Gaucher disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves the reaction of 4-methylumbelliferone with β-D-glucopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase to release 4-methylumbelliferone, which is fluorescent.
Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the glucopyranoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: β-glucosidase enzyme in an aqueous buffer solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and glucose.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Substituted derivatives of 4-methylumbelliferone.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to detect β-glucosidase activity.
Biology: Utilized in studies related to enzyme kinetics and enzyme-substrate interactions.
Medicine: Employed in diagnostic assays for Gaucher disease by evaluating β-glucocerebrosidase activity.
Industry: Used in the production of diagnostic kits and research reagents.
Wirkmechanismus
The mechanism of action of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves its hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are β-glucosidase and β-glucocerebrosidase, and the pathways involved include the hydrolysis of glycosidic bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl-β-D-xylopyranoside: Another fluorogenic substrate used to detect β-xylosidase activity.
4-Methylumbelliferyl-β-D-galactopyranoside: Used to detect β-galactosidase activity.
Uniqueness
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one is unique due to its specific use in detecting β-glucosidase and β-glucocerebrosidase activities, making it particularly valuable in diagnosing Gaucher disease.
Eigenschaften
Molekularformel |
C15H16O6S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15?/m1/s1 |
InChI-Schlüssel |
JRHNIQQUVJOPQC-JPMCUGQXSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H](CS3)O)O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


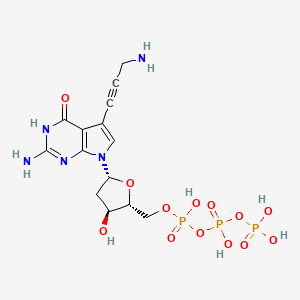

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
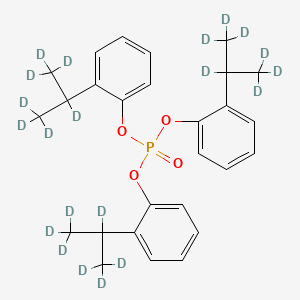
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
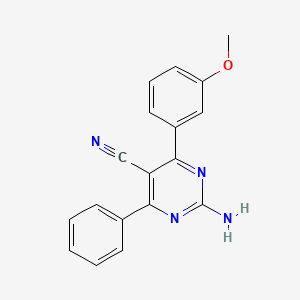
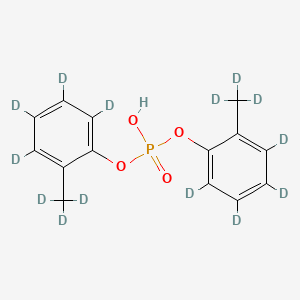
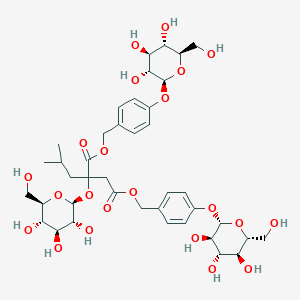
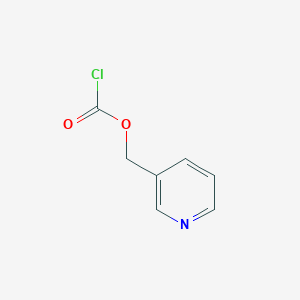

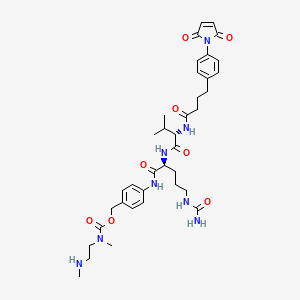

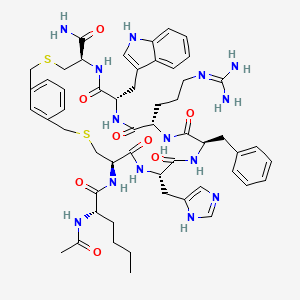
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
